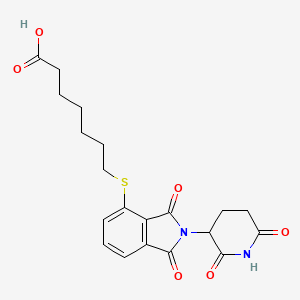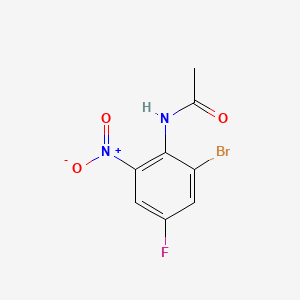
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one is a heterocyclic compound that contains both pyrimidine and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyluracil with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the triazole or pyrimidine rings .
Applications De Recherche Scientifique
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Mécanisme D'action
The mechanism of action of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-5-nitroimidazole: Another heterocyclic compound with similar structural features.
2-methyl-4(5)-nitroimidazole: Shares the imidazole ring but differs in the position and type of substituents.
Uniqueness
The uniqueness of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one lies in its combined pyrimidine and triazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H5N5O |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
5-methylidene-4-(1,2,4-triazol-1-yl)pyrimidin-2-one |
InChI |
InChI=1S/C7H5N5O/c1-5-2-9-7(13)11-6(5)12-4-8-3-10-12/h2-4H,1H2 |
Clé InChI |
YRUOXNGMWLULNW-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=NC(=O)N=C1N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


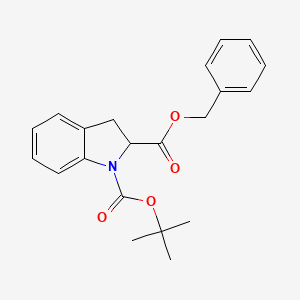

![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
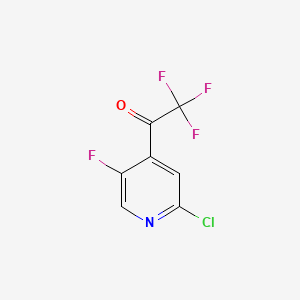

![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
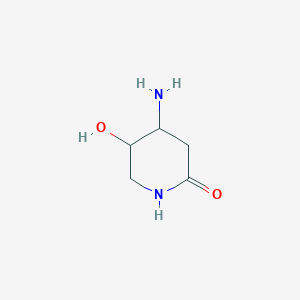
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)

![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)

